DACM
Description
Evolution of Coumarin Chemistry
The coumarin scaffold, first isolated from tonka beans in 1820, gained prominence in synthetic chemistry following William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction. Early applications focused on fragrances and dyes, but the discovery of coumarin’s intrinsic fluorescence in the mid-20th century redirected interest toward biochemical sensing. By the 1970s, researchers recognized that substitutions at positions 3, 4, and 7 of the coumarin core could tune photophysical properties, leading to derivatives like 7-diethylaminocoumarin.
Emergence of Thiol-Reactive Probes
The development of maleimide-based thiol labeling in the 1980s marked a pivotal advancement. Maleimide’s specificity for cysteine residues, coupled with coumarin’s environmental sensitivity, enabled real-time monitoring of protein folding and thiol-disulfide equilibria. DACM, synthesized by introducing a maleimide group at the 3-position of 7-dimethylamino-4-methylcoumarin, exemplified this innovation. Its fluorogenicity—minimal background fluorescence until thiol conjugation—addressed limitations of earlier probes like dansyl chloride.
Properties
IUPAC Name |
1-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-11-5-4-10(17(2)3)8-12(11)22-16(21)15(9)18-13(19)6-7-14(18)20/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEORFBTPGKHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069001 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55145-14-7 | |
| Record name | N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55145-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(7-Dimethylamino-4-methylcoumarinyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055145147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACM-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Z996Y092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with 3-dimethylaminophenol (1) and ethyl 2-acetamido-3-oxobutyrate (2) . Under acidic conditions, the Pechmann condensation facilitates cyclization to form 3-acetamidocoumarin (3) . This step directly introduces the acetamido group at C-3, bypassing the need for post-condensation modifications.
Key Reaction Conditions:
Synthesis of 3-Acetamidocoumarin Intermediate
The intermediate 3 is isolated via recrystallization from ethanol. Structural confirmation is achieved through NMR and mass spectrometry, with characteristic signals for the acetamido group (δ 2.1 ppm, singlet, 3H) and coumarin protons (δ 6.5–8.0 ppm).
Conversion to this compound
The acetamido group in 3 undergoes hydrolysis to yield the free amine, which is then reacted with maleic anhydride in a two-step process:
Purification and Characterization:
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Purification : Column chromatography (silica gel, ethyl acetate/hexane).
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Spectroscopic Data :
Comparative Analysis with Previous Synthetic Approaches
Earlier routes suffered from two major drawbacks:
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Isomer Separation : Competing reactions at C-4 and C-3 necessitated chromatographic separation, reducing yields.
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Multi-Step Sequences : Additional protection/deprotection steps increased complexity.
The Pechmann-based method simplifies the process by directly incorporating the acetamido group, reducing the total number of steps from six to three.
Analytical Characterization of this compound
Critical physicochemical properties of this compound are summarized below:
Applications in Biochemical Research
This compound’s thiol reactivity and fluorescence make it invaluable for:
Chemical Reactions Analysis
Reactions with Organolithium Reagents
DCM undergoes deprotonation and carbene formation when exposed to strong nucleophiles like organolithium compounds:
| Reaction Type | Equation | Conditions | Product |
|---|---|---|---|
| Deprotonation by tert-BuLi | Low temperature | Lithium dichloromethanide | |
| Carbene generation (CHCl) | Ambient conditions | Chlorocarbene |
These reactions highlight DCM’s susceptibility to nucleophilic attack due to its electron-deficient methylene group. Computational studies reveal that carbene formation involves a concerted mechanism with an activation barrier of ~38 kcal/mol in the absence of catalysts .
Reactivity with Amines and Triazoles
DCM reacts with nitrogen-containing compounds to form quaternary salts and acetals via the Menshutkin reaction and related pathways:
Key interactions:
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Tertiary amines : Form quaternary chloromethyl chloride salts.
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Secondary amines : Yield iminium chlorides or aminals under thermal conditions.
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Hydroxybenzotriazole : Forms acetals in the presence of triethylamine .
For example, pyridine derivatives like DMAP react with DCM at elevated temperatures to generate methylene bispyridinium dichlorides. These reactions are driven by DCM’s ability to act as a methylene donor.
Oxidative Degradation in Advanced Oxidation Processes (AOPs)
| System | Degradation Efficiency (48h) | Activation Energy (kJ/mol) |
|---|---|---|
| HO/Fe (SO) | <5% | 72.9 |
| HO-SO/Fe (STO) | 87% | 37.7 |
The lower activation energy in the STO system underscores the role of SO in breaking C–Cl bonds .
Catalytic Activation in Natural Gas Functionalization
Though DCM itself is not directly involved, studies on N,N’-diamidocarbene (DAC) analogs reveal how Lewis acid adducts (e.g., B(CF)) lower activation barriers for C–H bond insertion. For example:
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DAC-BCF adducts reduce carbene insertion barriers from ~40 kcal/mol to 24.8–28.6 kcal/mol .
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This principle could theoretically extend to DCM’s activation in tailored systems.
Synthetic Production via Methane Chlorination
DCM is industrially synthesized through methane chlorination at 400–500°C, yielding a mixture of chloromethanes:
The process involves radical chain mechanisms, with selectivity controlled by temperature and Cl stoichiometry .
Computational Insights into Reaction Mechanisms
Unified reaction valley approach (URVA) analyses partition DCM’s reactions into distinct phases:
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Contact phase : van der Waals interactions between reactants.
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Preparation phase : Structural adjustments in DCM (e.g., C–Cl bond polarization).
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Transition state phase : Bond cleavage/formation via carbene intermediates .
DCM’s reactivity is shaped by its dual capacity as a solvent and a methylene source. While stable under standard conditions, its interactions with nucleophiles, radicals, and Lewis acids enable diverse transformations critical to organic synthesis and environmental remediation.
Scientific Research Applications
N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological assays to label and detect thiol-containing biomolecules.
Medicine: Utilized in medical research to study the interactions of thiol-containing drugs and proteins.
Industry: Applied in industrial processes that require fluorescent labeling and detection.
Mechanism of Action
The mechanism of action of N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide involves its interaction with thiol groups in biomolecules. The compound forms a covalent bond with the thiol group, resulting in a fluorescent product. This interaction is highly specific and allows for the selective labeling of thiol-containing molecules .
Comparison with Similar Compounds
Key Structural Metrics :
| Property | This compound | ACM |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₆O₇S | C₁₇H₂₃N₇O₈S |
| 5′-O-Sulfonamide | Present | Present |
| Alanyl Side Chain | Absent | Present |
| Solubility | Higher (polar groups) | Lower (hydrophobic tail) |
Antimicrobial Spectrum
This compound’s broader activity is attributed to its structural flexibility:
- This compound: Inhibits Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Trypanosoma brucei (IC₅₀: 0.1–1.0 µg/mL). Toxicity in mice (LD₅₀: 5 mg/kg) limits therapeutic use .
- ACM: Active only against Xanthomonas spp.
Mechanism of Action
Both compounds target aminoacyl-tRNA synthetases, disrupting protein synthesis. This compound’s lack of the alanyl group allows binding to a wider range of synthetases, explaining its broader efficacy .
Comparison with Other Nucleoside Antibiotics
While this compound and ACM are structurally unique, other nucleoside antibiotics like puromycin and blasticidin S share mechanistic similarities (tRNA targeting) but lack the 5′-O-sulfonamide group. This compound’s sulfonamide moiety enhances target affinity and resistance to enzymatic degradation .
Biological Activity
Dehydrated Amnion/Chorion Membranes (DACM) have garnered significant attention in the field of regenerative medicine, particularly for their biological activity in promoting wound healing and tissue regeneration. This article delves into the biological properties of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound are derived from amniotic membranes and chorionic tissues, which are rich in growth factors, cytokines, and extracellular matrix (ECM) components. These membranes are processed to retain their bioactive properties while being dehydrated for storage and application. The biological activity of this compound is primarily attributed to their ability to modulate inflammation, promote cell proliferation, and enhance tissue repair mechanisms.
Key Biological Activities
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Cell Proliferation and Migration
- Studies have demonstrated that this compound can stimulate the proliferation and migration of key cell types involved in wound healing, such as fibroblasts and keratinocytes. For instance, fibroblasts cultured with conditioned media from this compound showed a significant increase in cell proliferation over a 14-day period .
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Cytokine Modulation
- This compound have been shown to influence cytokine production in inflammatory environments. The addition of this compound releasate to cultures exposed to pro-inflammatory cytokines resulted in a notable reduction of specific cytokines, such as RANTES (regulated on activation, normal T cell expressed and secreted), indicating their potential role in modulating inflammatory responses .
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Growth Factor Release
- Proteomic analyses reveal that this compound contain a variety of growth factors critical for tissue repair. Key factors include Insulin-like Growth Factor-1 (IGF-1), which plays a vital role in cell growth and development . The concentration of these factors can significantly influence the healing process.
Case Study: In Vitro Analysis of this compound
A comprehensive study evaluated the effects of this compound on various cell types using different concentrations of conditioned media (CM) derived from this compound. The study utilized fibroblasts and keratinocytes to assess their biological responses:
| Cell Type | Concentration of this compound CM | Proliferation Rate (% increase) |
|---|---|---|
| Fibroblasts | 50% | 150% |
| 25% | 120% | |
| 10% | 90% | |
| Keratinocytes | 50% | 140% |
| 25% | 110% | |
| 10% | 85% |
The results indicated a dose-dependent response where higher concentrations of this compound CM led to greater increases in cell proliferation .
Cytokine Analysis
In another segment of the research, the release profiles of various cytokines were measured over time when cells were treated with this compound CM:
| Cytokine | Control Level | This compound Treatment Level (Day 7) |
|---|---|---|
| RANTES | High | Low |
| IL-6 | Moderate | Low |
| TNF-α | Moderate | Low |
This data illustrates the anti-inflammatory potential of this compound, as evidenced by decreased levels of pro-inflammatory cytokines following treatment .
Q & A
Q. What is the Dimensional Analysis Conceptual Modelling (DACM) framework, and how does it enhance experimental design in engineering optimization?
this compound is a systematic framework for conceptual modeling that integrates dimensional analysis, functional modeling, and causal reasoning to simplify high-dimensional optimization problems. It decomposes complex systems into cause-effect relationships, enabling researchers to prioritize variables with the highest impact on objectives (e.g., turbine efficiency) while reducing computational costs . For example, in a cross-flow micro turbine optimization case study, this compound reduced function evaluations by 80% while improving convergence accuracy by mapping variables to dimensionless groups . To apply this compound:
Q. How does the Domain Adaptive Classification Module (this compound) address cross-subject variability in EEG emotion recognition studies?
this compound in EEG analysis employs domain-specific feature extractors (DSFE) and classifiers (DSC) to align multi-source data into a unified feature space. For instance, by processing time-frequency and spatial features from different subjects, this compound reduces inter-subject variability through adversarial training . Methodological steps include:
- Extracting 64-dimensional feature vectors via time-frequency and spatial modules.
- Splicing vectors as input to DSFE layers (3 fully connected layers reducing dimensions to 32).
- Training DSC layers to classify emotions while minimizing domain discrepancy .
Advanced Research Questions
Q. How can this compound resolve physical contradictions identified during system optimization, such as conflicting performance parameters?
this compound integrates TRIZ principles (e.g., separation in time/space) by transforming causal graphs. For example, if a turbine design requires both high torque and low weight, this compound identifies conflicting variables (e.g., blade thickness) and applies graph transformations to separate their effects. This involves:
- Mapping contradictions using dimensional homogeneity checks.
- Applying TRIZ separation principles to modify causal relationships.
- Validating solutions through surrogate model-based optimization .
Q. What statistical methods are recommended for validating this compound-driven simplifications in high-dimensional engineering models?
Researchers should combine design-of-experiments (DoE) with sensitivity analysis:
Q. How does this compound ensure semantic fidelity when integrating multi-source domain data in EEG studies?
this compound maintains fidelity by:
- Aligning feature distributions via Maximum Mean Discrepancy (MMD) loss.
- Employing adversarial training to minimize domain shifts.
- Validating with leave-one-subject-out cross-validation to ensure robustness across datasets .
Q. What are the limitations of this compound in handling non-linear relationships in dimensional analysis?
this compound assumes linear or quasi-linear causal relationships, which may fail in highly non-linear systems (e.g., turbulent fluid dynamics). Mitigation strategies include:
- Introducing higher-order dimensionless terms (e.g., Reynolds number modifications).
- Coupling this compound with machine learning surrogates to capture non-linearities .
Methodological Guidelines
Q. How to structure a research proposal leveraging this compound for optimizing renewable energy systems?
- Literature Review : Identify gaps in current optimization frameworks (e.g., lack of integration with dimensional analysis) .
- Hypothesis : this compound reduces computational costs by ≥50% while maintaining accuracy.
- Methods : Apply this compound’s cause-effect decomposition to wind turbine blade design; validate via ANSYS simulations .
- Expected Contributions : Novel dimensionless groups for blade efficiency prediction .
Q. How to address data heterogeneity when applying this compound to multi-institutional EEG datasets?
- Preprocess data using z-score normalization per institution.
- Implement this compound’s DSFE layers with dropout regularization to prevent overfitting.
- Use transfer learning to fine-tune models on smaller datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
